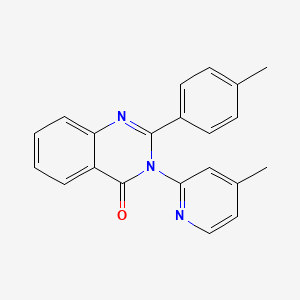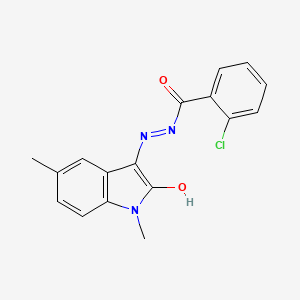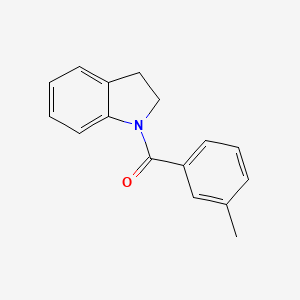
2-(4-methylphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinones, including derivatives like 2-(4-Methylphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, are synthesized using multiple routes. One method involves the interaction of dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate. This process leads to various quinazolinone derivatives, including urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the presence of a quinazolinone ring. Structural analysis often involves spectroscopic techniques like FT-IR, mass, 1H-NMR, and 13C-NMR. X-ray crystallography can also be used for detailed structural insights, as seen in the case of certain quinazolinone derivatives (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, forming diverse derivatives. These compounds can react with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate, forming corresponding urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011). Additionally, lithiation reactions are notable, allowing further functionalization at various positions of the quinazolinone core (Smith et al., 1996).
Applications De Recherche Scientifique
Histamine H3 Receptor Inverse Agonists
A study by Nagase et al. (2008) highlights the synthesis and evaluation of quinazolinone derivatives as nonimidazole H3 receptor inverse agonists. Compound 1, a quinazolinone derivative, demonstrated potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and significant brain histamine level elevation in laboratory animals, indicating its potential as an efficacious drug with excellent brain penetrability and receptor occupancy (Nagase et al., 2008).
Corrosion Inhibition
Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media. Their research showed that these compounds exhibit high inhibition efficiencies, demonstrating their potential as effective corrosion inhibitors due to their chemical adsorption on the metallic surface (Errahmany et al., 2020).
Antimicrobial Activity
Research conducted by Gupta et al. (2008) on the synthesis and screening of quinazolinone derivatives for antibacterial and antifungal activities revealed that these compounds exhibited better antibacterial than antifungal activities. This suggests the therapeutic potential of quinazolinone derivatives in combating microbial infections (Gupta et al., 2008).
Anticancer Activity
Joseph et al. (2010) synthesized thiadiazol substituted quinazolin-4-(3H)-ones and evaluated their in vitro anticancer activity against HeLa cells. Compound 5f showed comparable activity to cisplatin, indicating its efficacy in tumor growth prevention and potential as a lead compound for further investigation (Joseph et al., 2010).
Optoelectronic Materials
Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives in electronic devices and luminescent elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of quinazolinones in the development of advanced materials (Lipunova et al., 2018).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-9-16(10-8-14)20-23-18-6-4-3-5-17(18)21(25)24(20)19-13-15(2)11-12-22-19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHWMYZYOBOOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-pyridin-2-yl)-2-p-tolyl-3H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)


![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)
![4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)

![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)